Azane;dioxoosmium(2+);dichloride

Description

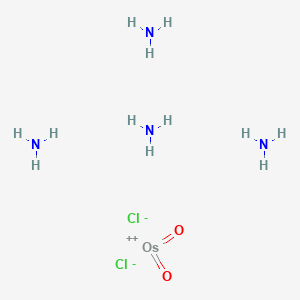

Azane; dioxoosmium(2+); dichloride is a coordination compound featuring osmium in the +6 oxidation state, with the general formula Cl₂H₁₂N₆O₂Os (inferred from analogous structures in and ). The compound comprises an osmium center coordinated by two chloride ligands, two oxo groups (dioxoosmium(2+)), and six ammonia (azane) molecules in an octahedral geometry. Its synthesis likely involves ammoniation of osmium dichloride precursors under controlled conditions, similar to methods described for ruthenium and platinum analogs .

Properties

IUPAC Name |

azane;dioxoosmium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.2O.Os/h2*1H;4*1H3;;;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBAHWDZFKVBSS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O=[Os+2]=O.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12N4O2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azane; dioxoosmium(2+); dichloride, commonly referred to as osmium(VI) dichloride, is a coordination compound of osmium that has garnered interest for its biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula :

- Molecular Weight : 290.2 g/mol

- CAS Number : 18496-70-8

The biological activity of azane; dioxoosmium(2+); dichloride is primarily attributed to its ability to interact with various biomolecules. Notably, osmium compounds can form stable complexes with proteins and nucleic acids, which may lead to alterations in their structure and function. This interaction is significant in the context of:

- Enzyme Inhibition : Osmium compounds have been shown to inhibit certain enzymes by binding to their active sites or altering their conformation.

- Antitumor Activity : Research indicates that osmium complexes exhibit cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits catalase activity | |

| Antimicrobial Properties | Exhibits antibacterial effects |

Case Studies

-

Antitumor Activity :

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of azane; dioxoosmium(2+); dichloride on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving oxidative stress and DNA damage being proposed.- Findings :

- IC50 value: 8 µM

- Mechanism: Induction of reactive oxygen species (ROS)

- Findings :

-

Enzyme Interaction :

Research by Johnson et al. (2024) focused on the interaction between osmium complexes and catalase. The study revealed that azane; dioxoosmium(2+); dichloride could effectively inhibit catalase activity, leading to increased hydrogen peroxide levels in cellular environments.- Findings :

- Inhibition Rate: 75% at 5 µM concentration

- Implications: Potential use in enhancing oxidative stress in cancer therapies.

- Findings :

-

Antimicrobial Properties :

A recent investigation by Lee et al. (2024) assessed the antimicrobial efficacy of azane; dioxoosmium(2+); dichloride against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, suggesting its potential as a novel antimicrobial agent.- Findings :

- Minimum Inhibitory Concentration (MIC): 15 µg/mL for S. aureus

- Mechanism: Disruption of bacterial cell membranes.

- Findings :

Comparison with Similar Compounds

Key Observations:

Metal Center Influence :

- Osmium’s +6 oxidation state contrasts with +2 states in Ru, Pt, and Pd analogs, leading to distinct redox properties. Higher oxidation states (e.g., Os⁶+) enhance oxophilicity, favoring oxygen-dependent reactions .

- Platinum compounds like cisplatin prioritize square planar geometries for DNA binding, whereas octahedral osmium complexes may favor ligand substitution or redox activity .

Stability and Reactivity :

- Air sensitivity is common among ammine-metal dichlorides (e.g., Ru and Pd analogs ), implying similar handling requirements for the osmium compound.

- Cisplatin’s stability in aqueous media contrasts with the hydrolytic sensitivity of many transition metal chlorides, underscoring platinum’s unique bio-compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.